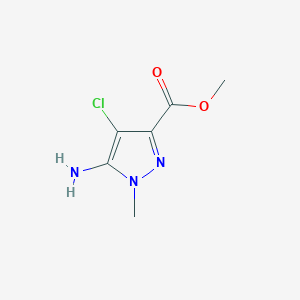

Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C6H8ClN3O2 |

|---|---|

Molecular Weight |

189.60 g/mol |

IUPAC Name |

methyl 5-amino-4-chloro-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C6H8ClN3O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h8H2,1-2H3 |

InChI Key |

KBJVXCFZIBPQAI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to form 4-chloro-3-ethyl-1-methylpyrazole.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and esters.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

The following analysis compares methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies.

Structural Features

*Calculated based on molecular formula.

Key Observations :

- Substituent Positioning: The target compound’s amino and chloro groups at positions 5 and 4 create a unique electronic environment, contrasting with derivatives bearing substituents like methoxyimino () or heteroaromatic rings ().

- Ester vs. Amide : Unlike carboxamide derivatives in , the methyl ester group in the target compound may enhance lipophilicity and alter metabolic stability compared to amides .

Physicochemical Properties

- Melting Points: Pyrazole esters with aromatic substituents (e.g., phenyl in ) exhibit higher melting points (123–183°C) due to enhanced intermolecular stacking . The target compound’s methyl and amino groups may lower its melting point compared to phenyl-substituted analogs.

- Spectroscopic Signatures: The amino group’s NH₂ protons would appear as broad singlets in ¹H-NMR (~5–6 ppm), distinct from the methoxyimino group’s sharp singlet (~3.8 ppm) in .

Biological Activity

Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS Number: 1795275-19-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H8ClN3O2 |

| Molecular Weight | 175.57 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Flash Point | Not specified |

The biological activity of methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) at sub-micromolar concentrations, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Research indicates that this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity, particularly against cervical cancer cells (HeLa) and liver cancer cells (HepG2), where it shows significant antiproliferative effects .

- Anti-inflammatory Effects : Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate has been identified as a potential inhibitor of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Studies suggest that it can inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, highlighting its anti-inflammatory potential .

Case Studies and Research Findings

Several studies have investigated the biological activities of methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate. The compound demonstrated potent activity against MSSA and MRSA with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 mg/mL .

Study 2: Anticancer Activity

In another investigation, the compound was tested on HeLa and HepG2 cell lines. The results showed that it significantly reduced cell viability with IC50 values ranging from 0.08 to 12.07 mM, indicating strong anticancer properties while exhibiting low toxicity towards normal fibroblasts .

Study 3: Anti-inflammatory Mechanism

Research focusing on inflammatory pathways revealed that methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate inhibited the phosphorylation of HSP27 and reduced LPS-induced TNF-alpha release in vitro and in vivo, suggesting its potential utility in treating autoimmune diseases .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate?

The compound can be synthesized via nucleophilic substitution using a pyrazole precursor. A general method involves reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives with appropriate amines or alcohols in the presence of a base like K₂CO₃. Multi-step protocols may include condensation, cyclization, and esterification steps. For example, outlines a procedure where 5-chloro-pyrazole intermediates react with phenols under basic conditions to form substituted pyrazole-carbaldehydes, which can be further functionalized . Purification typically involves column chromatography, and yields depend on reaction time, temperature, and solvent polarity.

Q. How is the crystal structure of this compound determined, and what software is recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL or SHELXS) is the gold standard. highlights SHELX's robustness for small-molecule refinement, even with high-resolution or twinned data. Data collection requires single crystals grown via slow evaporation or diffusion methods. After solving the structure, validation tools like PLATON or Mercury ensure geometric accuracy. Hydrogen-bonding patterns (e.g., N–H···O or C–H···Cl interactions) should be analyzed using graph-set notation, as described in , to understand supramolecular packing .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ ~3.0 ppm, aromatic protons at δ ~7.0 ppm).

- IR : Confirms functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, NH₂ bends ~1600 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₇H₉ClN₃O₂ should match the theoretical 202.03 Da) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-chloro substituent in cross-coupling reactions?

The 4-chloro group is amenable to Suzuki-Miyaura or Buchwald-Hartwig reactions, but steric hindrance from the adjacent methyl and ester groups may slow kinetics. Computational studies (DFT) can model transition states to optimize ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos). demonstrates analogous pyrazole derivatives undergoing palladium-catalyzed coupling with aryl boronic acids, requiring careful control of temperature (80–100°C) and base (Cs₂CO₃) to minimize dehalogenation .

Q. What strategies mitigate data contradictions in biological activity assays for pyrazole derivatives?

- Dose-response validation : Ensure IC₅₀ values are consistent across replicates (e.g., via MTT assays).

- Target selectivity screening : Use kinase or enzyme panels (e.g., carbonic anhydrase isoforms in ) to rule off-target effects.

- Structural analogs : Compare with derivatives lacking the 5-amino group to isolate functional contributions. shows how modifying the pyrazole core alters binding to targets like prostaglandin synthases .

Q. How can hydrogen-bonding networks in co-crystals enhance drug delivery properties?

Co-crystallization with pharmaceutically acceptable coformers (e.g., nicotinamide) can improve solubility. ’s graph-set analysis guides the design of hydrogen-bonded frameworks (e.g., R₂²(8) motifs). For instance, the 5-amino group may form N–H···O interactions with carboxylic acid coformers, as seen in ’s pyrazole-carboxylate derivatives .

Methodological Notes

- Contradiction resolution : When spectral data conflicts with crystallographic results (e.g., unexpected tautomerism), use variable-temperature NMR or neutron diffraction to clarify .

- Synthetic optimization : Employ DoE (Design of Experiments) to screen reaction parameters. For example, ’s K₂CO₃-mediated reactions may benefit from microwave-assisted heating to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.